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molecular formula C12H18O2 B3263770 Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 37981-18-3

Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B3263770
M. Wt: 194.27 g/mol
InChI Key: RFIHUFUZAHTZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08333360B2

Procedure details

A mixture of butyl acrylate (41.62 g, 0.032 mol) and cyclopentadiene (31.76 g, 0.48 mol, freshly prepared from dicyclopentadiene) was stirred in a flask with cooling in a cold water bath. After 1 hour, the mixture was stirred at 55° C. for 30 minutes. The mixture was then distilled under reduced pressure (60-65° C. @0.4 mmHg) to give the product as a colorless oil (yield 70.29 g, 93%).
Quantity
41.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].C1CC=CC=1.[CH2:15]1[CH:19]2[CH:20]3C=CC([CH:18]2C=[CH:16]1)C3>>[CH2:6]([O:5][C:1]([CH:2]1[CH2:18][CH:19]2[CH2:20][CH:3]1[CH:16]=[CH:15]2)=[O:4])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
41.62 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3

Conditions

Stirring
Type
CUSTOM
Details
was stirred in a flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in a cold water bath
STIRRING
Type
STIRRING
Details
the mixture was stirred at 55° C. for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
The mixture was then distilled under reduced pressure (60-65° C. @0.4 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)OC(=O)C1C2C=CC(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 70.29 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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